Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class. This class of compounds is known for its significant biological activities, particularly in the field of medicinal chemistry. The compound features a dihydropyridine ring, which is a common structural motif in many calcium channel blockers used to treat cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 2-chlorobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt. The reaction is usually carried out in an alcoholic solvent under reflux conditions .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on calcium channels in biological systems.
Medicine: Investigated for its potential use as a calcium channel blocker in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used for similar indications.
Felodipine: Known for its high vascular selectivity and used in the management of hypertension.
Uniqueness
Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the dihydropyridine ring and the presence of a chlorine atom on the phenyl ring. These structural features contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C21H26ClNO4 |
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Molecular Weight |
391.9 g/mol |
IUPAC Name |
dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H26ClNO4/c1-11(2)26-20(24)17-13(5)23-14(6)18(21(25)27-12(3)4)19(17)15-9-7-8-10-16(15)22/h7-12,19,23H,1-6H3 |
InChI Key |
LNACMLHYXSJTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC=C2Cl)C(=O)OC(C)C |
Origin of Product |
United States |
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